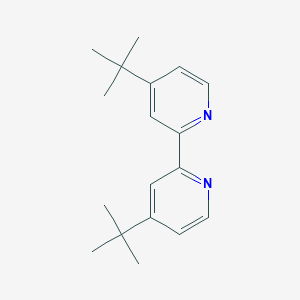

![molecular formula C10H18ClNO2S B2627694 2-(八氢-4H-苯并[b][1,4]噻嗪-4-基)乙酸盐酸盐 CAS No. 1590697-82-7](/img/structure/B2627694.png)

2-(八氢-4H-苯并[b][1,4]噻嗪-4-基)乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

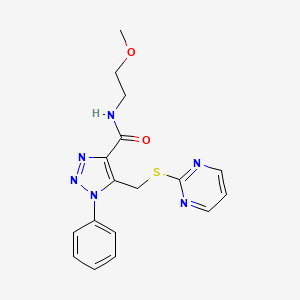

2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride, also known as Gabapentin Hydrochloride, is a medication that has been employed in various fields. It has a molecular formula of C10H18ClNO2S and a molecular weight of 251.77 .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC .科学研究应用

合成和化学转化

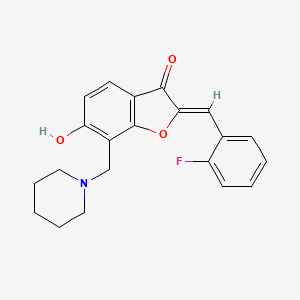

多环螺氧吲哚的选择性构建化学化合物2-(八氢-4H-苯并[b][1,4]噻嗪-4-基)乙酸盐酸盐参与了多种多环螺氧吲哚的合成。一项研究表明,烷基2-(苯并[b][1,4]噻嗪-3-亚烷基)乙酸酯与靛红和环状1,3-二酮在乙醇中在乙酸存在下的三组分反应,会生成螺[茚满并[1,2-b]吩噻嗪-6,3'-吲哚啉]或螺[环戊并[b]吩噻嗪-4,3'-吲哚啉],具有较高的非对映选择性。此外,与4-羟基色满-2-酮的类似反应会导致形成意外的多环螺[苯并[b]色满[3',4':5,6]吡喃[2,3-e][1,4]噻嗪-7,3'-吲哚啉] (孙全顺等人,2020).

生物活性

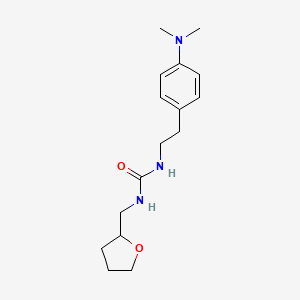

生物活性衍生物合成该化合物是新型生物活性4-羟基-N'-(亚苄基)-2H-苯并[e][1,2]噻嗪-3-碳酰肼1,1-二氧化物的合成前体。该过程从钠糖精与氯乙酸甲酯的超声介导的N-烷基化开始,并经过几个步骤生成具有初步抗菌和DPPH自由基清除活性的化合物(M. Zia-ur-Rehman等人,2009).

合成方法

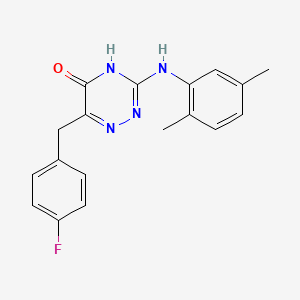

手性衍生物的微波合成具有潜在合成和药理学价值的手性N-苄基-2-甲基-2H-苯并[b][1,4]噻嗪-3(4H)-酮通过Smiles重排在常规和微波辐照条件下合成。该过程使用了廉价的(S)-2-氯丙酸,并在抗生素测试中对革兰氏阳性细菌和真菌显示出良好的抑制作用(孟丽娟等人,2013).

作用机制

Target of Action

The primary target of the compound 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride is the enzyme Acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .

Mode of Action

2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .

Biochemical Pathways

The inhibition of AChE by 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission .

Pharmacokinetics

In vitro studies suggest that the compound may have good blood-brain barrier permeability, which is crucial for its bioavailability in the central nervous system .

Result of Action

The molecular effect of 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride is the inhibition of AChE, leading to an increase in acetylcholine levels . At the cellular level, this results in enhanced signal transmission at cholinergic synapses .

属性

IUPAC Name |

2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S.ClH/c12-10(13)7-11-5-6-14-9-4-2-1-3-8(9)11;/h8-9H,1-7H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDGIDANNOADEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)N(CCS2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2627614.png)

![3-{5-[3-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}propanoic acid](/img/structure/B2627617.png)

![N-(4-bromophenyl)-2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2627622.png)

![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide](/img/structure/B2627624.png)

![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)